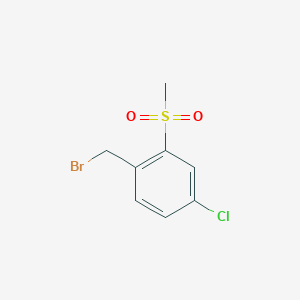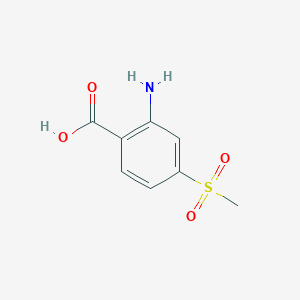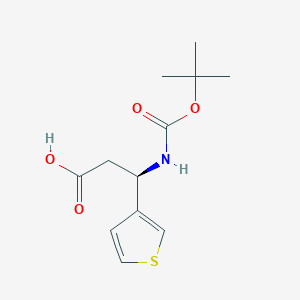![molecular formula C12H9BrN2OS B1272067 [6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol CAS No. 439095-24-6](/img/structure/B1272067.png)
[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol
説明
[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol: is a heterocyclic compound that features a unique structure combining an imidazo[2,1-b][1,3]thiazole core with a bromophenyl group and a methanol moiety
作用機序
Target of Action
It is known that thiazole derivatives, which include this compound, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It has been reported that a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, which are related to this compound, demonstrated cytotoxic activity on three human tumor cell lines .
Biochemical Pathways
It is known that thiazole derivatives, which include this compound, can affect a variety of biochemical pathways due to their wide range of biological activities .
Action Environment
It is known that the biological activities of thiazole derivatives, which include this compound, can be influenced by a variety of factors, including the presence of other compounds, the ph of the environment, and the temperature .
生化学分析
Biochemical Properties
[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting cytotoxic effects on tumor cells . The compound’s interaction with proteins such as kinases and phosphatases can modulate signaling pathways, leading to altered cellular responses .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells by activating pro-apoptotic genes and inhibiting anti-apoptotic genes . Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the target molecule . The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound has been associated with sustained changes in cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, toxic or adverse effects may occur, including damage to normal tissues and organs . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered energy production . Additionally, it affects the levels of various metabolites, such as glucose and lactate, by modulating their synthesis and degradation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is also affected by its physicochemical properties, such as solubility and membrane permeability .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it affects energy production and apoptosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol typically involves the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenylboronic acid is coupled with the imidazo[2,1-b][1,3]thiazole core in the presence of a palladium catalyst.
Methanol Functionalization: The final step involves the reduction of a formyl or ester group to a methanol group using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and coupling steps, as well as the employment of more efficient catalysts and reagents to improve yield and reduce costs.
化学反応の分析
Types of Reactions
Oxidation: The methanol group can be oxidized to a formyl or carboxylic acid group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The bromophenyl group can undergo reduction to a phenyl group using hydrogenation in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: [6-(4-Formylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol.
Reduction: [6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl]methanol.
Substitution: [6-(4-Aminophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of various catalytic processes.
Materials Science: It can be incorporated into polymers to improve their thermal and mechanical properties.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Biological Probes: It can be used as a fluorescent probe for the detection of specific biomolecules due to its potential fluorescence properties.
Industry
Electronics: The compound can be used in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
類似化合物との比較
Similar Compounds
[6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl]methanol: Lacks the bromine atom, which may reduce its binding affinity in biological applications.
[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and binding properties.
[6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol: Contains a methyl group instead of bromine, affecting its electronic properties and reactivity.
Uniqueness
The presence of the bromine atom in [6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol enhances its reactivity and binding properties compared to similar compounds. This makes it a more versatile compound for various applications in chemistry, biology, and industry.
特性
IUPAC Name |
[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2OS/c13-9-3-1-8(2-4-9)11-10(7-16)15-5-6-17-12(15)14-11/h1-6,16H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGPVJXKSLVBMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=CSC3=N2)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377158 | |
| Record name | [6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439095-24-6 | |
| Record name | [6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-Bromo-4-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1271989.png)



![4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid](/img/structure/B1271994.png)
![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B1271996.png)






